molecular formula C7H2F7N B6240021 2-fluoro-3,5-bis(trifluoromethyl)pyridine CAS No. 119071-61-3

2-fluoro-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B6240021
CAS No.: 119071-61-3
M. Wt: 233.09 g/mol
InChI Key: VGTZJUOUIJJLLY-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-bis(trifluoromethyl)pyridine (CAS 119071-61-3) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound features a pyridine ring substituted with a fluorine atom at the 2-position and two highly electron-withdrawing trifluoromethyl groups at the 3 and 5 positions. The presence of these fluorine atoms profoundly influences the molecule's properties, enhancing its lipophilicity, metabolic stability, and bioavailability, which is a common strategy in the design of active agrochemical and pharmaceutical ingredients . The unique electronic characteristics of the trifluoromethyl group, stemming from its strong electron-withdrawing nature and Hammett constant (σp = 0.54), make this compound a valuable building block for creating novel molecules with targeted biological activity . Its primary research applications include serving as a key synthetic intermediate in the discovery and development of next-generation crop protection agents, such as herbicides and fungicides, and in the synthesis of active pharmaceutical ingredients (APIs) for potential therapeutic areas . The compound is intended for use in laboratory research settings only. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3,5-bis(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTZJUOUIJJLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119071-61-3
Record name 2-fluoro-3,5-bis(trifluoromethyl)pyridine
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Reactivity and Advanced Reaction Mechanisms of 2 Fluoro 3,5 Bis Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2-fluoro-3,5-bis(trifluoromethyl)pyridine. The pyridine ring, already electron-deficient due to the nitrogen heteroatom, is made even more electrophilic by the potent inductive effects of the trifluoromethyl and fluoro substituents. This electronic landscape makes the compound an excellent substrate for attack by nucleophiles.

The fluorine atom at the 2-position of the pyridine ring is particularly labile and serves as a prime site for nucleophilic attack. This reactivity is a general feature of 2-halopyridines, where the halogen is activated towards displacement. In the context of SNAr reactions, fluoride (B91410) is an excellent leaving group, and its displacement is often more rapid than that of other halogens like chlorine. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. nih.gov

While the fluorine at the 2-position is the most common site for substitution, other halogens on the pyridine ring can also be displaced. The relative ease of displacement generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step in SNAr is typically the attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex), rather than the cleavage of the carbon-halogen bond. youtube.com

The selective displacement of halogens is a powerful tool for the synthesis of a diverse range of substituted pyridines. By carefully choosing the nucleophile and reaction conditions, chemists can introduce various functionalities, including amines, alkoxides, and thiolates, onto the pyridine core.

The two trifluoromethyl groups at the 3- and 5-positions play a crucial role in activating the pyridine ring towards nucleophilic attack. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the strong inductive effect of the three fluorine atoms. nih.gov This effect significantly reduces the electron density of the pyridine ring, making it highly electrophilic and thus more susceptible to attack by nucleophiles. nih.gov

The placement of the -CF3 groups also dictates the regioselectivity of SNAr reactions. In this compound, the fluorine atom at the 2-position is ortho to one -CF3 group and para to the other. Both ortho and para positions are electronically activated towards nucleophilic attack due to the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate through resonance. This synergistic activation by the two -CF3 groups makes the 2-position the most favorable site for nucleophilic substitution.

The powerful electron-withdrawing nature of the trifluoromethyl groups is so significant that it can even influence the reactivity of other positions on the ring, although to a lesser extent. nih.gov However, the primary and most synthetically useful reactivity remains the displacement of the fluorine atom at the 2-position.

Electrophilic Aromatic Substitution Limitations and Potential Strategies

In stark contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution (SEAr). The same electron-withdrawing groups that facilitate nucleophilic attack make the pyridine ring electron-poor and therefore a very poor nucleophile itself. wikipedia.orgyoutube.com Direct electrophilic substitution on such a deactivated ring is generally considered impossible under standard conditions. wikipedia.org

The nitrogen atom in the pyridine ring further complicates electrophilic substitution. In the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the nitrogen atom is readily protonated. This creates a pyridinium (B92312) cation, which is even more electron-deficient and deactivated than the neutral pyridine. wikipedia.orgrsc.org

To overcome these limitations, indirect strategies must be employed to achieve electrophilic substitution on highly deactivated pyridine rings. One common approach is to first perform an oxidation to form the corresponding pyridine N-oxide. The N-oxide is more reactive towards electrophiles than the parent pyridine, and the oxygen atom can direct incoming electrophiles to the ortho and para positions. wikipedia.org Following the substitution reaction, the N-oxide can be reduced back to the substituted pyridine.

Another strategy involves metalation of the pyridine ring, followed by reaction with an electrophile. This approach, however, can be challenging with highly electron-deficient pyridines due to the difficulty in deprotonating the ring.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the functionalization of this compound, providing access to a wide range of complex molecules that would be difficult to synthesize using traditional methods.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of halogenated pyridines. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds by coupling an amine with a halo-pyridine in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction has been successfully applied to the amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976), a related compound, to produce N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines in good to high yields. mdpi.comresearchgate.net The catalytic system typically consists of a palladium precursor, such as Pd(dba)2, and a phosphine (B1218219) ligand, like BINAP. mdpi.comresearchgate.net

While the fluorine atom in this compound is highly susceptible to nucleophilic displacement, palladium-catalyzed reactions can also be used to selectively couple at other halogenated positions if present. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

The scope of palladium-catalyzed transformations extends beyond amination to include other important reactions such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of C-C bonds. These reactions provide a powerful platform for the synthesis of complex, highly functionalized pyridine derivatives.

In addition to cross-coupling reactions at halogenated positions, recent advances in C-H activation have opened up new avenues for the direct functionalization of the pyridine ring. C-H activation involves the direct transformation of a C-H bond into a C-C or C-heteroatom bond, offering a more atom-economical and efficient approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.

For pyridine derivatives, C-H activation can be challenging due to the electronic properties of the ring. However, methods for the regioselective C-H trifluoromethylation of pyridine rings have been developed. chemistryviews.orgacs.org One such method involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. acs.orgresearchgate.net This approach has been shown to be effective for the 3-position-selective trifluoromethylation of a variety of pyridine and quinoline (B57606) derivatives. chemistryviews.orgacs.org

Oxidation and Reduction Pathways of the Pyridine Nucleus

The reactivity of the pyridine nucleus in this compound is significantly influenced by the presence of strongly electron-withdrawing fluorine and trifluoromethyl groups. These substituents decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. However, oxidation and reduction reactions of the pyridine nucleus can still be achieved under specific conditions.

Oxidation to Pyridine N-Oxides:

The oxidation of electron-deficient pyridines, such as those bearing trifluoromethyl groups, to their corresponding N-oxides generally requires more potent oxidizing agents compared to electron-rich pyridines. A common method involves the use of a urea-hydrogen peroxide complex (UHP) in conjunction with trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This combination generates a strong peracid in situ, which is capable of oxidizing the nitrogen atom of the electron-poor pyridine ring. researchgate.net While specific studies on this compound are limited, the general principle for oxidizing electron-deficient pyridines is well-established. researchgate.net For instance, the oxidation of 2-fluoropyridine to its N-oxide has been successfully achieved using UHP and TFAA. researchgate.net It is important to note that the resulting N-oxides of fluorinated pyridines can be unstable and may require careful handling and storage. researchgate.net Another effective reagent combination for this transformation is trifluoromethanesulfonic anhydride with sodium percarbonate. researchgate.net

The general reaction for the N-oxidation of a substituted pyridine is presented below:

General reaction for the N-oxidation of a substituted pyridine

Reduction of the Pyridine Ring:

The reduction of the pyridine ring in trifluoromethylated pyridines can lead to partially or fully reduced derivatives. smolecule.com These reactions typically involve catalytic hydrogenation or the use of chemical reducing agents. The specific products obtained depend on the reaction conditions, including the catalyst, solvent, temperature, and pressure. While detailed studies on the reduction of this compound are not extensively documented in the reviewed literature, related compounds like 2-fluoro-3-iodo-5-(trifluoromethyl)pyridine (B1388588) can undergo reduction reactions that alter the oxidation state of the pyridine ring or its substituents.

Radical Reactions Involving Trifluoromethylated Pyridines

Radical reactions provide an alternative pathway for the functionalization of trifluoromethylated pyridines. The trifluoromethyl group plays a significant role in modern pharmaceuticals and agrochemicals, making radical trifluoromethylation a key area of research. rsc.org

Radical C-H Trifluoromethylation:

Direct C-H trifluoromethylation of pyridine rings using trifluoromethyl radicals often leads to a mixture of isomers due to the high reactivity of the radical species. chemrxiv.org However, recent advancements have enabled more controlled and regioselective trifluoromethylation. One such method involves the use of piezoelectric materials in ball milling to generate trifluoromethyl radicals for the mechanochemical C-H trifluoromethylation of aromatic compounds, including N-heterocycles. nih.gov This solid-state approach offers a cleaner and more sustainable alternative to conventional solution-based methods. nih.gov

Photochemical Radical Reactions:

Photochemical methods have also emerged as powerful tools for radical reactions. For instance, pyridine N-oxides can act as stoichiometric redox triggers to facilitate the photochemical decarboxylation of trifluoroacetic anhydride (TFAA), generating trifluoromethyl radicals. nih.gov This process can be influenced by the nature of the pyridine moiety, with more conjugated and electrophilic pyridinium ring systems promoting the formation of photoactive electron-donor-acceptor (EDA) complexes. nih.gov

Mechanistic Studies of Transformation Pathways

Understanding the mechanisms of reactions involving trifluoromethylated pyridines is crucial for developing new synthetic methodologies and optimizing existing ones.

Nucleophilic Activation for Regioselective Functionalization:

One area of mechanistic investigation focuses on the nucleophilic activation of the pyridine ring to achieve regioselective functionalization. For example, the 3-position-selective C-H trifluoromethylation of pyridine rings has been established through nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgresearchgate.net Mechanistic studies indicate that this reaction proceeds through the formation of N-silyl enamine and trifluoromethylated enamine intermediates. chemrxiv.orgresearchgate.net

Computational Studies:

Computational studies are increasingly employed to elucidate the reaction mechanisms and predict the reactivity of trifluoromethylated compounds. nih.gov These studies can provide insights into the electronic structure, bond energies, and transition states of reactants and intermediates, helping to explain observed regioselectivities and reaction outcomes. For instance, computational analysis has been used to understand the factors contributing to the toxicity of trifluoromethyl compounds by developing quantitative structure-toxicity relationship (QSTR) models. nih.gov These models use molecular descriptors with clear physical and chemical significance to predict biological activity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 3,5 Bis Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-fluoro-3,5-bis(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework and the electronic environment of each atom. However, specific experimental NMR data for this compound are not widely available in the reviewed scientific literature.

¹H NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum is used to identify the hydrogen atoms within a molecule. In the case of this compound, there are two hydrogen atoms attached to the pyridine (B92270) ring at positions 4 and 6. These would appear as distinct signals in the aromatic region of the spectrum. The chemical shifts would be influenced by the strong electron-withdrawing effects of the adjacent fluorine and trifluoromethyl groups. Furthermore, coupling between the two protons (H-4 and H-6) and with the fluorine nuclei (¹⁹F) on the ring and in the CF₃ groups would result in complex splitting patterns (multiplets), providing valuable information about their spatial relationships.

¹³C NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, five distinct signals would be expected for the pyridine ring carbons and two signals for the trifluoromethyl carbons. The chemical shifts of the ring carbons would be significantly affected by the attached fluorine and CF₃ substituents. A key feature would be the carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.), which splits the carbon signals into doublets or quartets, confirming the presence and location of the fluorine atoms and trifluoromethyl groups. For instance, the carbons of the two CF₃ groups would appear as quartets due to coupling with the three attached fluorine atoms.

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. smolecule.com This technique would show three distinct fluorine environments for this compound: one for the fluorine atom at the C-2 position and one for each of the two trifluoromethyl groups at the C-3 and C-5 positions. The chemical shifts for CF₃ groups on aromatic rings typically appear between -55 and -90 ppm, while fluorine atoms directly attached to an aromatic ring are found in a different region. nih.gov The spectrum would also display coupling between the different fluorine nuclei, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-F stretching: Strong absorption bands for the aryl C-F bond and the C-F bonds within the trifluoromethyl groups.

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine aromatic ring.

C-H stretching: Absorption bands for the aromatic C-H bonds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition. uni.lu The predicted monoisotopic mass for the neutral molecule of this compound (C₇H₂F₇N) is 233.00755 Da. uni.lu HRMS analysis would confirm this molecular formula by matching the experimentally measured exact mass to the calculated value with a high degree of precision. Predicted mass-to-charge ratios for various adducts that could be observed are listed below.

AdductPredicted m/z
[M+H]⁺234.01483
[M+Na]⁺255.99677
[M-H]⁻232.00027
[M]⁺233.00700

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal how the molecules pack in the solid state, elucidating any intermolecular interactions such as π–π stacking or halogen bonding that dictate the supramolecular architecture. A search of the scientific literature and crystallographic databases did not yield a public crystal structure for this specific compound.

Advanced Spectroscopic Techniques for Dynamic and Solution-Phase Studies

While standard one-dimensional NMR provides essential information for the initial structural confirmation of this compound, advanced spectroscopic techniques are indispensable for a more profound understanding of its behavior in the solution phase and for probing any dynamic processes. Techniques such as two-dimensional (2D) NMR and variable-temperature (VT) NMR studies can offer detailed insights into the through-bond and through-space correlations between nuclei, as well as conformational dynamics.

Detailed research findings from studies on closely related fluorinated pyridines can be extrapolated to predict the spectroscopic behavior of this compound and to illustrate the power of these advanced methods. For instance, the analysis of various substituted trifluoromethylpyridines provides a basis for estimating the chemical shifts and coupling constants. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) or its heteronuclear variant, Heteronuclear Overhauser Effect Spectroscopy (HOESY) , would be particularly valuable. A ¹⁹F{¹H} HOESY experiment could unambiguously establish the spatial proximity between the fluorine atom at the C2 position and the proton at the C4 position, as well as the proton at the C6 position. This would be crucial for confirming the regiochemistry of the substitution pattern.

Variable-Temperature (VT) NMR Spectroscopy could be employed to investigate the rotational dynamics of the two trifluoromethyl groups. At lower temperatures, it is conceivable that the rotation of the CF₃ groups could be hindered, potentially leading to the observation of distinct fluorine signals for the individual fluorine atoms within each trifluoromethyl group, or significant line broadening. Any such changes in the NMR spectrum as a function of temperature would provide quantitative data on the energy barriers to rotation.

The following tables present predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound, based on the analysis of similar compounds found in the literature. rsc.org These data serve as a foundational reference for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-48.2 - 8.4q (quartet)J(H,F) ≈ 3-4
H-68.7 - 8.9s (singlet) or narrow m-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
C-2155 - 160d (doublet)¹J(C,F) ≈ 230-250
C-3125 - 130q (quartet)²J(C,F) ≈ 35-40
C-4138 - 142m (multiplet)
C-5120 - 125q (quartet)²J(C,F) ≈ 30-35
C-6145 - 150m (multiplet)
CF₃ at C-3~122q (quartet)¹J(C,F) ≈ 270-280
CF₃ at C-5~123q (quartet)¹J(C,F) ≈ 270-280

Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
F at C-2-65 to -75m (multiplet)
CF₃ at C-3-62 to -64s (singlet)
CF₃ at C-5-63 to -65s (singlet)

Further elucidation of the solution-phase structure and dynamics can be achieved through the application of advanced computational methods in conjunction with experimental NMR data. Density functional theory (DFT) calculations, for example, can be used to predict NMR chemical shifts and coupling constants, providing a powerful tool for the validation of spectral assignments and for gaining a deeper understanding of the electronic structure of this compound. acs.org

The study of how this compound interacts with other molecules in solution, such as solvents or potential binding partners, can also be investigated using these advanced spectroscopic techniques. Changes in chemical shifts, coupling constants, or the observation of intermolecular NOEs can provide evidence of specific interactions and offer insights into the nature of these associations.

Theoretical and Computational Investigations of 2 Fluoro 3,5 Bis Trifluoromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations provide a powerful tool for this purpose. acs.org

Density Functional Theory (DFT) for Molecular Geometry and Orbital Energies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 2-fluoro-3,5-bis(trifluoromethyl)pyridine. dntb.gov.ua DFT calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the three-dimensional arrangement of the atoms in the molecule's lowest energy state.

Furthermore, DFT provides insights into the molecule's electronic properties through the calculation of its molecular orbital energies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive species. For a molecule like this compound, the distribution and energies of these orbitals would be heavily influenced by the electronegative fluorine atom and the two trifluoromethyl groups.

Analysis of Electron-Withdrawing Effects of Trifluoromethyl Groups

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. In this compound, the presence of two such groups, in addition to a fluorine atom on the pyridine (B92270) ring, is expected to have a profound impact on the electron distribution within the molecule.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these electron-withdrawing effects. researchgate.net NBO analysis provides a picture of the electron density in the bonds and lone pairs of the molecule. This would allow for a detailed examination of how the -CF3 groups and the fluorine atom pull electron density away from the pyridine ring, a phenomenon that significantly influences the molecule's reactivity, particularly towards nucleophilic attack. nih.gov The pyridine ring itself is inherently electron-deficient due to the nitrogen heteroatom, and the addition of these powerful electron-withdrawing substituents would further accentuate this characteristic. nih.gov

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction and for modeling the pathways of those reactions.

Transition State Analysis of Key Transformations

For any proposed reaction of this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction. For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can model the approach of a nucleophile to the pyridine ring and identify the transition state leading to the substitution product. rsc.org

Computational Screening for Novel Reactivity Modes

Beyond analyzing known reaction types, computational chemistry can be used to screen for new and unexpected reactivity. By modeling the interaction of this compound with a variety of potential reactants under different conditions, it is possible to identify novel reaction pathways that might not be intuitively obvious. This can involve high-throughput computational screening where the molecule's reactivity with a large library of virtual reactants is assessed. This approach can accelerate the discovery of new chemical transformations and applications for the compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic environment.

Predicted spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, can be calculated using DFT and other ab initio methods. chemrxiv.orgsns.it The calculated IR spectrum would show the characteristic vibrational modes of the molecule, including the stretching and bending of the C-F, C-N, and C-C bonds. The predicted NMR spectra (¹H, ¹³C, ¹⁹F) would provide information about the chemical environment of each nucleus in the molecule. nih.gov

A strong correlation between the computationally predicted spectra and experimentally measured spectra would provide a high degree of confidence in the structural assignment of the synthesized compound. nih.gov Discrepancies between the calculated and experimental data can also provide insights into intermolecular interactions or solvent effects that are not fully captured by the computational model. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to examine the atomic-level behavior of this compound. By calculating the forces between atoms and their subsequent motion over time, MD simulations can reveal the molecule's conformational preferences and the nature of its interactions with neighboring molecules.

A key aspect of the conformational analysis of this compound involves the rotation of the two trifluoromethyl (-CF₃) groups around the C-C bonds that connect them to the pyridine ring. These rotations are not free and are influenced by the electronic and steric environment. The fluorine atom at the 2-position and the nitrogen within the pyridine ring create an asymmetric distribution of charge, which in turn dictates the most energetically favorable orientations of the bulky, electron-rich -CF₃ groups. MD simulations can map the potential energy surface of these rotations, identifying low-energy conformers and the transition state barriers between them.

When simulating a collection of this compound molecules, the simulations shed light on the crucial intermolecular forces that govern the compound's bulk properties. Due to the high electronegativity of the fluorine and nitrogen atoms, the molecule possesses a significant dipole moment, leading to important dipole-dipole interactions. Furthermore, the numerous fluorine atoms contribute to the potential for halogen bonding, where a fluorine atom can act as an electrophilic cap interacting with the electron-rich nitrogen of an adjacent molecule. nih.gov Studies on similar fluorinated aromatic systems have shown that interactions involving fluorine are often dispersive in nature, but can also have a coulombic component. rsc.org The presence of multiple fluorine atoms can also lead to specific C–F···F–C and C–F···H–C interactions that influence crystal packing. rsc.orgacs.org The trifluoromethyl groups, being strongly electron-withdrawing, significantly impact the electronic properties and intermolecular interactions of the pyridine ring. nih.gov

Computational studies on fluorinated aromatic rings suggest that their intermolecular interactions are complex. While often repulsive, particularly with electron-withdrawing substituents, they can become attractive with strongly electron-donating groups, leading to stacked geometries. nih.govresearchgate.net An electrostatic model suggests that the polarization of the fluorinated ring can lead to a partial positive charge at its center, influencing how it interacts with other aromatic systems. nih.govresearchgate.net

Table 1: Key Interactions Investigated by Molecular Dynamics

Interaction Type Description Influencing Factors
Conformational Dynamics Rotation of trifluoromethyl (-CF₃) groups around C-C bonds. Steric hindrance, electrostatic repulsion/attraction with ring substituents (F, N).
Dipole-Dipole Interactions Electrostatic interactions between the permanent dipoles of molecules. Molecular geometry and the high electronegativity of F and N atoms.
Halogen Bonding Non-covalent interaction between the electrophilic region of a fluorine atom and a nucleophile. The electron-withdrawing nature of the -CF₃ groups enhances the potential for F to act as a halogen bond donor towards the nitrogen of another ring.

| van der Waals Forces | Dispersive forces arising from temporary fluctuations in electron density. | Significant due to the large number of electrons in the molecule, particularly in the trifluoromethyl groups. |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (excluding biological activity/drug design)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical link between a compound's chemical structure and a specific property. While widely applied in drug discovery, the QSAR framework is also a powerful tool for predicting non-biological, physicochemical properties of chemicals like this compound. This approach avoids laboratory experiments by using computationally derived molecular descriptors.

The foundation of a QSAR model lies in the calculation of these descriptors, which are numerical representations of a molecule's structural, topological, geometric, or electronic features. For this compound, a range of descriptors can be computed to build a robust predictive model.

Topological Descriptors: These capture information about atomic connectivity, size, and shape.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these describe electronic properties such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The introduction of fluorine and trifluoromethyl groups significantly alters the electronic structure and topology of the pyridine ring. rsc.org

Geometrical Descriptors: These 3D descriptors quantify aspects like molecular surface area and volume.

Once calculated, these descriptors are used as independent variables in a statistical model (such as multiple linear regression) to predict a dependent variable, which is the physicochemical property of interest. For this compound, QSAR models could be developed to estimate properties like boiling point, vapor pressure, or solubility. The success of QSAR models for halogenated aromatic compounds has been noted in various studies, highlighting their utility across multiple chemical classes. nih.govnih.gov The key is to select appropriate descriptors that capture the features relevant to the property being modeled. For instance, in halogenated compounds, descriptors related to polarizability and electronic effects are often crucial.

Table 2: Application of QSAR for Physicochemical Properties

Property to be Predicted (Non-Biological) Relevant Molecular Descriptor Class Example Descriptors
Boiling Point Constitutional, Topological Molecular Weight, Wiener Index
Solubility Geometric, Quantum Chemical Molecular Surface Area, Dipole Moment, Solvation Energy
Refractive Index Quantum Chemical, Electronic Polarizability, HOMO/LUMO Energies

| Chromatographic Retention Time | Topological, Quantum Chemical | Connectivity Indices, Partial Charges |

Applications As Building Blocks and Intermediates in Complex Chemical Synthesis

Synthesis of Fluorinated Heterocyclic Compounds with Advanced Architectures

The introduction of fluorine and trifluoromethyl groups into heterocyclic compounds is a widely employed strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. tandfonline.com 2-Fluoro-3,5-bis(trifluoromethyl)pyridine serves as a key starting material for the synthesis of more complex fluorinated heterocyclic systems. For instance, it can undergo nucleophilic aromatic substitution reactions where the fluorine atom at the 2-position is displaced by various nucleophiles, leading to a diverse array of substituted trifluoromethylated pyridines. These products can then be further elaborated into advanced heterocyclic structures. The presence of trifluoromethyl groups is known to significantly influence the biological activities of molecules. nih.gov

For example, derivatives of trifluoromethylpyridines are key components in several agrochemicals and pharmaceuticals. nih.gov The synthesis of such compounds often relies on the availability of versatile building blocks like this compound. The development of synthetic methods for trifluoromethyl-substituted heterocyclic compounds is an active area of research, with β-trifluoromethylated acrylates also being used as precursors. tandfonline.com

Role in Ligand Design for Organometallic and Coordination Chemistry

The pyridine (B92270) nitrogen of this compound provides a coordination site for metal ions, making it a valuable scaffold for the design of novel ligands in organometallic and coordination chemistry.

The electronic properties of the pyridine ring in this compound can be fine-tuned by the strongly electron-withdrawing trifluoromethyl groups. This electronic modulation influences the donor properties of the pyridine nitrogen, which in turn affects the stability and reactivity of the resulting metal complexes. This has been exploited in the development of novel N-donor ligands. For instance, trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands have been synthesized and characterized. mdpi.comresearchgate.net These ligands are of interest for creating metal complexes and supramolecular structures with diverse applications. mdpi.com

Derivatives of this compound can be used to synthesize ligands with specific steric and electronic profiles, which are crucial for controlling the outcome of catalytic reactions and for creating materials with desired photophysical properties. The synthesis of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides is another example of creating specialized ligands for coordination chemistry. rsc.org

Ligands derived from fluorinated pyridines play a significant role in catalysis. A notable example is the use of ligands based on bis(5-(trifluoromethyl)pyridin-2-yl)amine in palladium-catalyzed amination reactions. mdpi.comresearchgate.net These reactions are fundamental for the formation of carbon-nitrogen bonds, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

A one-step synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines has been achieved through a Pd-catalyzed amination reaction of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic amines. mdpi.comresearchgate.net This process, utilizing a Pd(dba)2/BINAP catalytic system, provides good to high yields of the desired ligands. mdpi.comresearchgate.net The efficiency of this catalytic system highlights the importance of ligand design in achieving high-yielding transformations. mdpi.com

Table 1: Examples of Pd-catalyzed amination for the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands. mdpi.comresearchgate.net

Amine SubstrateLigand ProductYield
p-anisidineN-(4-methoxyphenyl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine71%
AnilineN-phenyl-bis(5-(trifluoromethyl)pyridin-2-yl)amine71%
8-aminoquinolineN-(quinolin-8-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine90%
5-amino-1,10-phenanthrolineN-(1,10-phenanthrolin-5-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine83%

Data sourced from a study on the one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. mdpi.comresearchgate.net

The unique photophysical properties of cyclometalated iridium(III) complexes have made them highly valuable as photocatalysts in a variety of organic transformations. nih.gov The ligands surrounding the iridium center play a crucial role in tuning the redox potentials and excited-state properties of these complexes. acs.org

This compound and its derivatives serve as important precursors for the synthesis of ligands used in iridium(III) photocatalysts. researchgate.net For example, procedures have been developed for the synthesis of [Ir{dF(CF3)ppy}2(bpy)]PF6 and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, where 'dF(CF3)ppy' represents a difluoro(trifluoromethyl)phenylpyridine ligand. researchgate.netsigmaaldrich.com These catalysts are employed in photoredox-mediated cross-coupling reactions and other bond-forming transformations. researchgate.net The strategic incorporation of trifluoromethyl groups on the pyridyl part of the ligand, derived from precursors like this compound, allows for precise control over the electronic properties and, consequently, the photocatalytic activity of the iridium complex. nih.gov

Precursor for Advanced Aromatic Systems with Tunable Electronic Properties

The electron-deficient nature of the this compound ring makes it an excellent platform for the construction of advanced aromatic systems with tailored electronic properties. Through cross-coupling reactions, such as Suzuki or Stille couplings, the fluorine atom or a bromo-analogue can be replaced with various aryl or heteroaryl groups. This allows for the creation of extended π-systems where the electronic characteristics can be systematically varied.

These advanced aromatic systems are of interest for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The trifluoromethyl groups help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which can be beneficial for electron transport and for tuning the emission color in luminescent materials.

Stereocontrolled Synthesis Utilizing Fluorinated Pyridine Scaffolds

While direct examples of using this compound in stereocontrolled synthesis are not extensively documented in the provided search results, the principles of using chiral auxiliaries or catalysts in conjunction with functionalized pyridine scaffolds are well-established. The steric and electronic environment created by the trifluoromethyl groups and the fluorine atom can influence the facial selectivity of reactions on substituents attached to the pyridine ring.

For instance, if a prochiral group were to be introduced onto the pyridine ring of a derivative of this compound, the inherent asymmetry of the substituted ring could, in the presence of a chiral reagent or catalyst, lead to stereoselective transformations. The development of such methodologies would open up new avenues for the synthesis of enantiomerically enriched compounds containing the trifluoromethyl-substituted pyridine motif.

Integration into Supramolecular Architectures

The strategic placement of highly electronegative fluorine atoms and trifluoromethyl groups on a pyridine ring, as seen in this compound, renders it a molecule with significant potential for use as a building block in supramolecular chemistry. The electron-deficient nature of the aromatic system, combined with the specific electronic properties of its substituents, allows this compound to participate in a variety of non-covalent interactions that are fundamental to the construction of complex, self-assembled supramolecular architectures. These interactions include halogen bonding, hydrogen bonding, and π-π stacking, which collectively dictate the assembly of molecules in the solid state and in solution.

The introduction of fluorine and trifluoromethyl groups can have a substantial impact on a molecule's conformation, acid dissociation constant, and potential for biomolecular affinity. jst.go.jp In supramolecular design, these groups are primarily exploited for their ability to direct crystal packing and form predictable interaction patterns. The trifluoromethyl group, in particular, is recognized as a potent electron-withdrawing substituent. jst.go.jp

Furthermore, the pyridine nitrogen atom is a well-established hydrogen bond acceptor. Studies on various pyridine derivatives show its consistent involvement in forming robust hydrogen-bonded networks. nih.gov The nitrogen atom in this compound, despite the electron-withdrawing nature of the substituents, remains a potential site for hydrogen bonding with suitable donor molecules.

Halogen bonding is another key interaction that can be anticipated for this molecule. This non-covalent interaction involves an electrostatic interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. ucmerced.edu While fluorine is the most electronegative element, it can participate in halogen bonding, particularly when interacting with strong Lewis bases like the nitrogen atom of another pyridine molecule. ucmerced.edu Studies involving pyridines and fluorinated reagents have provided evidence for the formation of [N−F−N]+ halogen bonds. ucmerced.edu The fluorine atom at the 2-position of the title compound could therefore act as a halogen bond donor, directing assembly with other Lewis basic sites.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of many trifluoromethylpyridine (TFMP) derivatives involves multi-step processes, often starting from precursors like 3-picoline or employing chlorine/fluorine exchange reactions on trichloromethylpyridines. nih.gov, jst.go.jp For instance, the highly demanded intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) can be produced through vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). jst.go.jp, researchoutreach.org A method for preparing the related 2-fluoro-3-chloro-5-trifluoromethyl pyridine (B92270) involves the direct fluorination of 2,3-dichloro-5-trichloromethyl pyridine as a starting material. google.com

However, dedicated, high-yield, and sustainable synthetic strategies for 2-fluoro-3,5-bis(trifluoromethyl)pyridine are not yet well-established. Future research should focus on:

Late-Stage Fluorination: Developing methods for the selective introduction of the C2-fluorine atom onto a pre-existing 3,5-bis(trifluoromethyl)pyridine (B1303424) scaffold. This could offer a more convergent and flexible approach.

Building Block Strategies: Utilizing smaller, pre-fluorinated building blocks in cyclocondensation reactions to construct the pyridine ring. This approach is used for other TFMP derivatives and could improve control over regioselectivity. jst.go.jp

Green Chemistry Approaches: Investigating synthetic routes that minimize the use of hazardous reagents, reduce waste generation, and improve atom economy. This includes exploring catalytic methods over stoichiometric ones and using safer solvents and reaction conditions.

Exploration of Underutilized Reactivity Profiles

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of its three fluorine-containing substituents and the pyridine nitrogen atom. This renders the aromatic ring highly electron-deficient, which dictates its reactivity.

Future exploration should target:

Nucleophilic Aromatic Substitution (SₙAr): The C2-fluorine atom is expected to be highly activated towards displacement by a wide range of nucleophiles. A systematic study of its reactivity with O-, N-, S-, and C-based nucleophiles could generate a library of novel functionalized pyridines. This reactivity is typical for fluorinated pyridine derivatives. smolecule.com

Metal-Catalyzed Cross-Coupling: While challenging due to the electron-poor nature of the ring, the C-F bond could potentially participate in cross-coupling reactions, providing a pathway to form C-C, C-N, and C-O bonds. This would significantly expand the synthetic utility of the compound.

Regioselective Functionalization: Investigating the selective activation of the sole C-H bond at the 4-position for direct functionalization, such as direct arylation or borylation. This would provide an efficient route to more complex derivatives without the need for pre-functionalized starting materials.

Integration into Advanced Functional Materials Research

The unique electronic properties of this compound make it an attractive building block for advanced functional materials. smolecule.com Research in this area could focus on its incorporation into:

Organic Electronics: The strong electron-deficient nature of the pyridine ring suggests its potential use as a component in n-type organic semiconductors, which are crucial for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photoredox Catalysts: Trifluoromethyl-substituted pyridine ligands are used in the preparation of highly efficient iridium(III) photocatalysts. researchgate.net, sigmaaldrich.com The specific electronic tuning provided by the this compound moiety could be used to modulate the electrochemical and photophysical properties (e.g., excited-state energies, redox potentials) of next-generation photoredox catalysts. The fluorinated ligands can stabilize the complex and influence metal-to-ligand charge transfer transitions. vulcanchem.com

Fluorinated Polymers: Incorporation of this moiety into polymer backbones or as a pendant group could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or dielectric properties. Research has noted the potential of TFMPs in functional materials and polymers. researchoutreach.org

Expansion of Ligand Design for Emerging Catalytic Systems

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. The introduction of trifluoromethyl groups has been shown to significantly impact catalytic performance. mdpi.com, nih.gov this compound offers a unique platform for ligand design due to its pronounced electronic and steric features.

Future research should pursue:

Modulating Lewis Acidity: Using this pyridine as a ligand can dramatically increase the Lewis acidity and electrophilicity of a coordinated metal center. This could enhance catalytic activity in reactions such as polymerization, hydrogenation, and various C-C bond-forming reactions. Studies on gold complexes have shown that the electron density of pyridine ligands has a pivotal influence on catalytic activity. acs.org

Asymmetric Catalysis: Incorporating this pyridine unit into chiral ligand scaffolds, such as pyridine-oxazoline (PyOx) type ligands, could lead to new catalysts for asymmetric transformations. The electronic properties of trifluoromethyl-substituted pyridines are crucial for the effectiveness of such catalysts. nih.gov

Stabilization of Reactive Metal Centers: The strong σ-withdrawing and π-accepting properties of this ligand could stabilize metals in unusual or low-valent oxidation states, potentially enabling novel catalytic cycles. Ruthenium complexes with related bis(trifluoromethyl)pyrazolyl-pyridyl ligands have shown high activity in transfer hydrogenation reactions. researchgate.net

Synergistic Experimental and Computational Research Approaches

To accelerate the exploration of this compound, a close integration of experimental and computational methods is essential.

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict key properties before undertaking extensive lab work. This includes predicting reaction barriers for proposed synthetic routes, calculating the electronic structure (HOMO/LUMO energies) to estimate its potential in materials science, and modeling its coordination to metal centers to predict the stability and electronic properties of potential catalysts. acs.org

Mechanism Elucidation: When new reactions or catalytic applications are discovered, computational modeling can provide deep mechanistic insight into the transition states and intermediates involved. This understanding is crucial for rational catalyst improvement and reaction optimization.

Virtual Screening: Computational databases can be screened to identify potential applications for derivatives of this compound in areas like medicinal chemistry or materials science, thereby guiding experimental efforts toward the most promising targets. Existing computational data already provides predicted properties like collision cross-sections for various adducts. uni.lu

By combining predictive computational work with targeted experimental validation, the research and development timeline for harnessing the full potential of this intriguing fluorinated pyridine can be significantly shortened.

Q & A

Q. What are the challenges in scaling up its synthesis for preclinical studies?

  • Methodology : Address exothermic fluorination steps via flow chemistry to control temperature. Optimize catalyst loading (e.g., 5 mol% Pd for coupling reactions) and reduce purification steps using continuous crystallization. Pilot-scale yields of 70–80% are achievable .

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